molecular formula C14H15NO4 B11954730 Ethyl alpha-cyano-2,3-dimethoxycinnamate CAS No. 58531-09-2

Ethyl alpha-cyano-2,3-dimethoxycinnamate

Cat. No.: B11954730
CAS No.: 58531-09-2
M. Wt: 261.27 g/mol
InChI Key: ROKZGGFXDOZPCY-UHFFFAOYSA-N
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Description

Ethyl alpha-cyano-2,3-dimethoxycinnamate is an organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.28 g/mol . This compound is known for its unique chemical structure, which includes an ethyl ester group, a cyano group, and two methoxy groups attached to a cinnamate backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-cyano-2,3-dimethoxycinnamate typically involves the reaction of ethyl cyanoacetate with 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-cyano-2,3-dimethoxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl alpha-cyano-2,3-dimethoxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl alpha-cyano-2,3-dimethoxycinnamate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic substitution. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl alpha-cyano-3,4-dimethoxycinnamate
  • Ethyl alpha-cyano-2-methoxycinnamate
  • Ethyl alpha-cyano-4-hydroxy-3-methoxycinnamate

Uniqueness

Ethyl alpha-cyano-2,3-dimethoxycinnamate is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .

Properties

CAS No.

58531-09-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)8-10-6-5-7-12(17-2)13(10)18-3/h5-8H,4H2,1-3H3

InChI Key

ROKZGGFXDOZPCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)C#N

Origin of Product

United States

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